cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione
Overview
Description
Cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione is a compound of interest in various chemical and pharmaceutical research areas. Its significance lies in its unique molecular structure and properties which lend it to diverse applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds typically involves the Grignard reaction or similar chemical processes. For example, Yuan Jian (2004) described the synthesis of a closely related compound, which can offer insights into the methods applicable to cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione (Yuan Jian, 2004).
Molecular Structure Analysis
X-ray crystal structure analysis is often used to determine the absolute configuration and detailed molecular structure. The structure is characterized by various spectroscopic methods including IR, 1H NMR, and MS, as detailed in Yuan Jian's study (Yuan Jian, 2004).
Chemical Reactions and Properties
The compound's chemical reactions are typically characterized by its interactions with other molecules and reaction conditions. For instance, ring contractions and reactions with imidazole derivatives to form new classes of compounds are explored in various studies, such as that by F. RaneDinanath et al. (1988) (F. RaneDinanath et al., 1988).
Physical Properties Analysis
Physical properties such as crystalline structure, melting point, and solubility are critical for understanding the compound's behavior under different conditions. These properties can be determined through experimental methods like X-ray crystallography and spectroscopic analysis.
Chemical Properties Analysis
The compound's chemical properties, including reactivity, stability, and functional groups, are key to understanding its potential applications. Research like that by Zhao Dan (2006) provides insights into the compound's chemical characteristics and potential transformations (Zhao Dan, 2006).
Mechanism of Action
Mode of Action
It is known that many imidazole derivatives interact with various enzymes and receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Imidazole derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
Its bioavailability, metabolic stability, and excretion rates remain unknown .
properties
IUPAC Name |
(3aR,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIDYQGGLZUIO-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33607-57-7 | |
Record name | cis-(±)-1,3-dibenzyldihydro-1H-thieno[3,4-d]imidazole-2,4(3H,3aH)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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